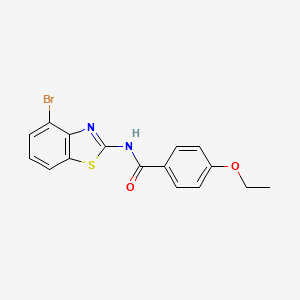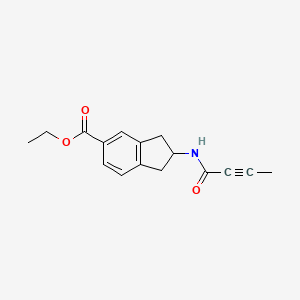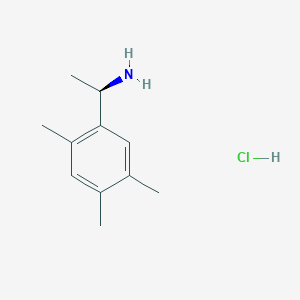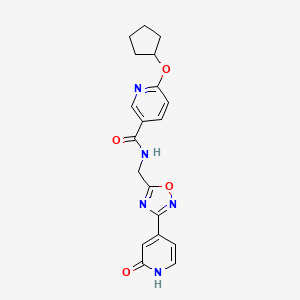
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as BZ-423, is a synthetic compound that has been developed for its potential therapeutic applications. It is a small molecule that has been shown to have immunomodulatory and anti-inflammatory properties.
作用機序
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with the mitochondrial protein, VDAC1 (voltage-dependent anion channel 1). N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide binds to a specific site on VDAC1 and induces a conformational change that leads to the opening of the channel. This results in the release of cytochrome c from the mitochondria, which triggers apoptosis in cells.
Biochemical and Physiological Effects
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated T cells. N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to disrupt the biofilm formation of various pathogens, which could potentially lead to the development of new antimicrobial agents.
実験室実験の利点と制限
One of the advantages of using N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its specificity for VDAC1. This allows for the selective targeting of cells that overexpress VDAC1, such as cancer cells. However, one of the limitations of using N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can also limit its use in certain types of experiments.
将来の方向性
There are several future directions for the research of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide. One potential area of research is the development of new analogs of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide that have improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide in other diseases such as neurodegenerative disorders and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide and its potential impact on mitochondrial function.
合成法
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is synthesized through a multi-step process that involves the reaction of 4-bromo-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and infectious diseases. It has been shown to have immunomodulatory properties by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines. N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to have antimicrobial activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
特性
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROUBGBGZAEZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B2856137.png)
![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856138.png)
![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)
![2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2856141.png)

![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)